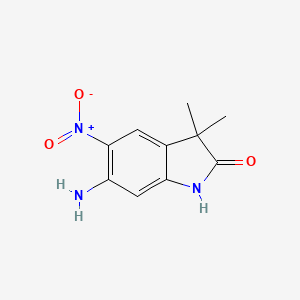
6-Amino-3,3-dimethyl-5-nitroindolin-2-one
Cat. No. B8475310
M. Wt: 221.21 g/mol
InChI Key: KJIGCHMEHQYGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04963686
Procedure details


A solution of 18.7 g. (0.085 mol) 6-amino-3,3-dimethyl-5-nitroindolin-2-one in 200 ml. methanol is hydrogenated at 40° C. in the presence of 1.9 g. of 10% Pd/C. The catalyst is filtered off with suction, the filtrate is evaporated and the residue is crystallised from ethanol. Yield: 15.6 g. (96% of theory); m.p. 245°-247° C.



Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[N+]([O-])=O.[CH3:17][OH:18]>[Pd]>[CH3:12][C:6]1([CH3:13])[C:5]2[C:9](=[CH:10][CH:2]=[CH:3][CH:4]=2)[C:17](=[O:18])[NH:8][C:7]1=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.085 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C2C(C(NC2=C1)=O)(C)C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is hydrogenated at 40° C. in the presence of 1.9 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is crystallised from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(C(NC(C2=CC=CC=C12)=O)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
